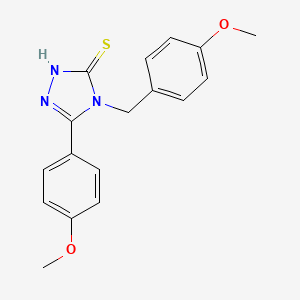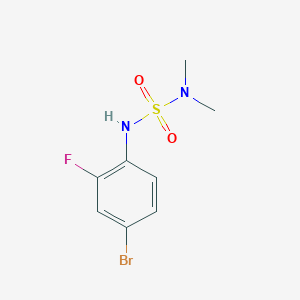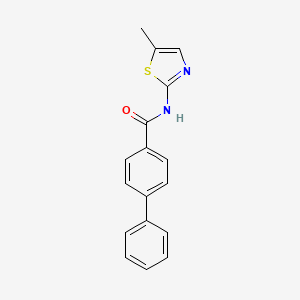
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide, also known as TAK-659, is a novel small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
BTK is a critical mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. BTK is activated by phosphorylation and subsequently phosphorylates downstream targets, leading to the activation of various signaling pathways. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking B-cell receptor signaling and inducing apoptosis in B-cells.
Biochemical and Physiological Effects
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In addition to its effects on BTK and B-cell receptor signaling, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide has been shown to inhibit other kinases, including FLT3 and JAK2, which may contribute to its antitumor activity. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide has also been shown to have immunomodulatory effects, including the activation of natural killer cells and the inhibition of regulatory T-cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide has also shown potent antitumor activity in preclinical models of B-cell malignancies, making it a promising therapeutic agent for these diseases. However, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide has only been studied in preclinical models to date, and its safety and efficacy in humans are not yet fully understood. In addition, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide may have limitations in terms of its pharmacokinetic properties, such as poor solubility or bioavailability, which could affect its effectiveness in vivo.
Orientations Futures
There are several potential future directions for the development of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide as a therapeutic agent. One area of focus is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another area of research is the identification of biomarkers that can predict response to N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide, which could help to personalize treatment and improve patient outcomes. Finally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide could be combined with other agents, such as other kinase inhibitors or immunomodulatory drugs, to enhance its antitumor activity and overcome resistance.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide involves several steps, starting with the reaction of 2-amino-5-tert-butyl-1,3,4-thiadiazole with 4-chlorobenzoyl chloride to form the intermediate compound 4-chloro-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide. This intermediate is then reacted with isobutyryl chloride to yield the final product, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide. The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide selectively inhibits BTK activity and blocks B-cell receptor signaling, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(isobutyrylamino)benzamide has potent antitumor activity in xenograft models of CLL and NHL, and can overcome resistance to other BTK inhibitors.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-10(2)13(22)18-12-8-6-7-11(9-12)14(23)19-16-21-20-15(24-16)17(3,4)5/h6-10H,1-5H3,(H,18,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZMWIPAMXCMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-3-isobutyrylamino-benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717949.png)


![4-nitrobenzaldehyde [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5717970.png)

![methyl 4-[(2-phenoxybenzoyl)amino]benzoate](/img/structure/B5717981.png)
![3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5717993.png)
![1-(cyclopropylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5717996.png)
![(4',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5718005.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5718013.png)
![ethyl 1-{[(2,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5718022.png)

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5718040.png)
![N-allyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5718048.png)